molecular formula C8H11N3 B1426840 methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1281731-56-3

methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1426840
CAS No.: 1281731-56-3
M. Wt: 149.19 g/mol
InChI Key: TWRLRTDEPQZGGT-UHFFFAOYSA-N
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Description

Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine (IUPAC name) is a pyrazole-derived amine with a propargyl (prop-2-yn-1-yl) substituent at the pyrazole ring’s 1-position and a methylamine group at the 4-position methylene bridge. Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.20 g/mol (calculated). The propargyl group introduces an alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is advantageous for bioconjugation or material science applications . This compound is cataloged under Ref. 10-F676890 but is currently discontinued in commercial availability .

Properties

IUPAC Name

N-methyl-1-(1-prop-2-ynylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-4-11-7-8(5-9-2)6-10-11/h1,6-7,9H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLRTDEPQZGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several methods. One common approach involves the N-alkylation of pyrazole derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases . Additionally, the propargyl group in the compound contributes to its neuroprotective effects by reducing oxidative stress and stabilizing mitochondrial membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-based amines are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. Below is a detailed comparison of the target compound with five structurally similar analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Analysis

Table 1: Structural Features of Methyl({[1-(Prop-2-yn-1-yl)-1H-Pyrazol-4-yl]methyl})amine and Analogs
Compound Name Pyrazole 1-Substituent Amine Group Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound (Target) Propargyl (alkyne) Methylamine C₈H₁₀N₄ 162.20 Alkyne for click chemistry
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine Phenyl Dimethylamine C₁₂H₁₅N₅ 241.29 Triazole core; aromatic phenyl group
(1-Benzyl-1H-pyrazol-4-yl)methylamine Benzyl Methylamine C₁₂H₁₅N₃ 201.27 Lipophilic benzyl group
{[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Cyclopropylmethyl Methylamine C₉H₁₅N₃ 165.24 Cyclopropane ring for steric effects
(1-Ethyl-1H-pyrazol-4-yl)methylamine Ethyl Methylamine C₇H₁₃N₃ 139.20 Simple alkyl substituent
Key Observations :

Propargyl vs. Other Substituents: The propargyl group in the target compound introduces alkyne reactivity, absent in analogs with phenyl, benzyl, or alkyl groups. This enables orthogonal functionalization strategies . The cyclopropylmethyl group in adds steric bulk and conformational rigidity, which may influence binding to biological targets.

Key Observations :
  • The target compound’s synthesis likely parallels methods in , where copper catalysts (e.g., CuBr) and cesium carbonate are used for propargyl group introduction.
  • The triazole analog achieves high yield (97%) via CuAAC, highlighting the efficiency of click chemistry for triazole formation.
  • Sterically demanding substituents (e.g., cyclopropylmethyl ) may require prolonged reaction times or elevated temperatures.

Spectroscopic and Physicochemical Properties

Table 3: NMR Data and Solubility Trends
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Solubility
This compound Propargyl CH₂: ~2.5–3.0; Pyrazole CH: ~7.5–8.0; CH₂N: ~3.6–3.8; NMe: ~2.3 Alkyne carbons: ~70–80; Pyrazole C: ~140–150 Moderate in DCM/MeOH
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine CH₂NMe₂: 3.71; Triazole CH: 7.95; Aromatic H: 7.43–7.74 Triazole C: 146.0; CH₂N: 54.3; NMe₂: 45.2 High in chloroform
(1-Benzyl-1H-pyrazol-4-yl)methylamine Benzyl CH₂: ~4.5–5.0; Pyrazole CH: ~7.5–8.0; CH₂N: ~3.6–3.8; NMe: ~2.3 Benzyl C: ~128–137; Pyrazole C: ~140–150 Low in water
Key Observations :
  • The propargyl group in the target compound is expected to show distinct ¹H-NMR signals for the terminal alkyne protons (~2.5 ppm) and the methylene bridge (~3.6–3.8 ppm) .
  • Triazole-containing analogs exhibit downfield shifts for triazole protons (~7.95 ppm) due to aromaticity and electron-withdrawing effects.
  • Benzyl-substituted compounds display characteristic aromatic signals (7.43–7.74 ppm) and reduced aqueous solubility due to hydrophobicity.

Biological Activity

Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine, a compound belonging to the propargylamine class, has gained attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a prop-2-yn-1-yl group and a methylamine moiety. This unique structure contributes to its versatility in medicinal chemistry. The molecular formula is C9H10N4C_9H_{10}N_4 with a molecular weight of 174.20 g/mol.

Property Value
Molecular FormulaC9H10N4C_9H_{10}N_4
Molecular Weight174.20 g/mol
CAS Number1281731-56-3

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the N-alkylation of pyrazole derivatives using propargyl bromide in the presence of bases such as sodium hydroxide. This reaction is typically conducted under phase-transfer catalysis conditions in solvents like toluene, which enhances the yield and purity of the compound.

Neuroprotective Properties

Research indicates that propargylamine derivatives, including this compound, exhibit neuroprotective properties that could be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds are believed to interact with various biological targets, potentially modulating neuroinflammatory processes and promoting neuronal survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, similar pyrazole derivatives demonstrated significant inhibitory effects on cancer cell lines, with IC50 values ranging from 0.21 to 0.31 μM, indicating potent anticancer activity .

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study explored the neuroprotective effects of propargylamine derivatives in rodent models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function when administered following neurotoxic injury.

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of methyl({[1-(prop-2-yn-1-y)-1H-pyrazol -4 -yl]methyl})amine analogs in human cancer cell lines. The study revealed that these compounds could induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
Reactant of Route 2
methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine

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